molecular formula C17H25NO B4934947 4-[3-(1-Adamantyl)prop-2-ynyl]morpholine

4-[3-(1-Adamantyl)prop-2-ynyl]morpholine

Cat. No.: B4934947
M. Wt: 259.4 g/mol
InChI Key: FNLGSMGENJHGNQ-UHFFFAOYSA-N
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Description

4-[3-(1-Adamantyl)prop-2-ynyl]morpholine is a compound that features a morpholine ring substituted with a prop-2-ynyl group attached to an adamantyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(1-Adamantyl)prop-2-ynyl]morpholine typically involves multicomponent reactions. One common method is the gold-catalyzed A3-coupling reaction, which involves the use of benzyl alcohols, MnO2 for oxidation, and HAuCl4·3H2O as a catalyst . This method is efficient and yields the desired product in good quantities.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as one-pot procedures and multicomponent reactions, are likely employed to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[3-(1-Adamantyl)prop-2-ynyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups attached to the morpholine ring.

    Substitution: The adamantyl and prop-2-ynyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce new functional groups to the molecule .

Scientific Research Applications

4-[3-(1-Adamantyl)prop-2-ynyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(1-Adamantyl)prop-2-ynyl]morpholine involves its interaction with various molecular targets. The adamantyl group provides steric bulk, which can influence the compound’s binding to enzymes or receptors. The prop-2-ynyl group can participate in reactions that modify the compound’s activity or stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(1-Adamantyl)prop-2-ynyl]morpholine is unique due to its combination of the adamantyl and prop-2-ynyl groups, which provide distinct steric and electronic properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-[3-(1-adamantyl)prop-2-ynyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c1(3-18-4-6-19-7-5-18)2-17-11-14-8-15(12-17)10-16(9-14)13-17/h14-16H,3-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLGSMGENJHGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810842
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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